molecular formula C12H17ClN2O B1377074 4-(Aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride CAS No. 1177279-49-0

4-(Aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride

Cat. No. B1377074
CAS RN: 1177279-49-0
M. Wt: 240.73 g/mol
InChI Key: KUXPUFAJKYNPMO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride (AMBP) is a compound of the pyrrolidine family that has a wide range of scientific research applications. It is a versatile compound that has been used in various areas of research such as biochemistry, physiology, and pharmacology. The hydrochloride form of AMBP is a white crystalline solid that is soluble in water and other polar solvents. This compound has a wide range of applications due to its unique properties, such as its low toxicity and its ability to form stable complexes with other molecules.

Scientific Research Applications

  • Intermediate for Pharmaceutical Compounds:

    • The compound is used as an advantageous intermediate in the production of pharmaceutically effective compounds. This is illustrated in the synthesis of 4-hydroxypyrrolidin-2-1-yl acetamide, where processes for both the intermediate and the active substance are well-documented (Fort, 2002).
  • Role in Stereoselective Reactions:

    • The compound is involved in stereoselective reactions, particularly in the formation of imidazolidin-4-ones. These reactions are crucial for skeletal modifications in bioactive oligopeptides and are used for protection against aminopeptidase- and endopeptidase-catalyzed hydrolysis. The stereoselectivity of the reaction is influenced by intramolecular hydrogen bonds involving substituents, indicating the compound's role in precise synthetic pathways (Ferraz et al., 2007).
  • Building Block in Synthesis:

    • The compound is recognized as a crucial building block in the synthesis of peptidomimetics and serves as a scaffold for combinatorial chemistry. Its distinct functionalities allow for selective reactions and the formation of protected derivatives, showcasing its utility in constructing complex molecular architectures (Pascal et al., 2000).
  • Applications in Molecular Structure Studies:

    • In the study of molecular structures, such as the structures of 4-nitroso-5-aminopyrazole and its salts, 4-(Aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride has been instrumental. These studies delve into aspects like tautomerism, protonation, and isomerism, revealing the compound's role in understanding and manipulating molecular behaviors (Holschbach et al., 2003).

properties

IUPAC Name

4-(aminomethyl)-1-benzylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXPUFAJKYNPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride

CAS RN

1177279-49-0
Record name 4-(aminomethyl)-1-benzylpyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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